molecular formula C12H15Cl2N3 B6610617 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2866323-41-1

1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B6610617
CAS No.: 2866323-41-1
M. Wt: 272.17 g/mol
InChI Key: CPVSXCVIIHGLIH-UHFFFAOYSA-N
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Description

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a synthetic organic compound featuring a pyrimidine ring linked to a phenyl group via an ethylamine backbone, with two hydrochloride counterions enhancing its solubility and stability. Its molecular formula is C₁₂H₁₅Cl₂N₃, with a molecular weight of 272.18 g/mol . The pyrimidine moiety (a six-membered aromatic heterocycle with two nitrogen atoms) is critical for biological interactions, particularly in kinase inhibition and receptor binding . The dihydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical formulations .

This compound is structurally analogous to intermediates used in kinase inhibitor development (e.g., VAP-1 and KIT-targeting therapies) .

Properties

IUPAC Name

1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVSXCVIIHGLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 4-bromoacetophenone with pyrimidine-5-boronic acid in the presence of a palladium catalyst to form the intermediate 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-one. This intermediate is then reduced using sodium borohydride to yield 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetic acid, as well as catalysts such as palladium and platinum . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally or functionally related compounds from peer-reviewed data and commercial catalogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (HCl Salt) Biological Relevance Source
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride C₁₂H₁₅Cl₂N₃ 272.18 Pyrimidin-5-yl, phenyl, ethylamine High Kinase inhibition
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluoropyridine, ether linkage Moderate Antibacterial intermediate
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Propylpyrimidine, methanamine High Antiviral lead compound
Pyrimidin-5-ylmethanamine dihydrochloride C₅H₈Cl₂N₃ 197.04 Pyrimidine, methanamine High CNS-targeting agent
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride C₉H₁₂Cl₂N₄O 275.13 Oxadiazole, pyridine Moderate Anticancer screening candidate

Key Findings from Comparative Analysis

Structural Flexibility vs. Rigidity :

  • The ethylamine linker in 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine provides greater rotational freedom compared to methanamine or oxadiazole-based analogs (e.g., Pyrimidin-5-ylmethanamine or oxadiazole derivatives) . This flexibility may improve binding kinetics in kinase pockets .

Substituent Effects on Activity: Fluorine substitution (e.g., in 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine) enhances lipophilicity but reduces solubility unless counterbalanced by HCl salts .

Salt Form and Solubility :

  • Dihydrochloride salts universally improve water solubility across analogs, critical for in vivo bioavailability. For example, Pyrimidin-5-ylmethanamine dihydrochloride (197.04 g/mol) achieves >95% purity in formulations, similar to the target compound .

Biological Performance :

  • Morpholine-containing analogs (e.g., N-(3-{2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}phenyl)guanidine dihydrochloride ) demonstrate enhanced VAP-1 inhibition (>50% at 10 µM), suggesting that bulkier substituents may improve target affinity . However, the target compound’s simpler structure may reduce off-target CYP interactions .

Contradictions and Limitations

  • While dihydrochloride salts improve solubility, they may also increase hygroscopicity, complicating long-term storage .
  • notes discontinuation of imidazole analogs (e.g., (1r)-1-[4-(1h-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride) due to toxicity, highlighting that pyrimidine-based scaffolds (as in the target compound) are generally safer .

Biological Activity

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride, also known by its CAS number 2866323-41-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves a multi-step process:

  • Formation of Pyrimidine Ring : The pyrimidine component is synthesized via methods like the Bohlmann-Rahtz synthesis.
  • Phenylation : The pyrimidine is then phenylated using cross-coupling reactions, such as Suzuki-Miyaura coupling.
  • Amination : The resulting intermediate undergoes amination to yield the final compound, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

The molecular formula for this compound is C12H15Cl2N3, with a molecular weight of 272.17 g/mol .

Biological Mechanisms

The biological activity of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • P-glycoprotein Modulation : The compound has demonstrated potential as a P-glycoprotein (P-gp) inhibitor, which can enhance the intracellular accumulation of chemotherapeutic agents like doxorubicin, overcoming multidrug resistance in cancer therapy .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays have shown varying degrees of efficacy against different bacterial strains. For instance:

Tested Strain MIC (µg/mL) Reference Compound
Staphylococcus aureus12.5Ciprofloxacin (2)
Escherichia coli25Ampicillin (8)

These results indicate that while the compound exhibits antimicrobial activity, it may not be as potent as established antibiotics .

Anticancer Properties

In cancer research, 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride has been tested for its ability to induce apoptosis in various cancer cell lines. In one study, it was found that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride?

  • Methodological Answer : Characterization typically involves a combination of:

  • UV/Vis Spectroscopy (λmax ~255 nm for related aryl amines) to assess electronic transitions and purity .
  • HPLC (≥98% purity validation) for quantitative analysis of the compound and impurities .
  • Mass Spectrometry (e.g., ESI-MS) to confirm molecular weight (e.g., C₁₂H₁₄N₃Cl₂) and structural integrity .
  • X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Mannich Reaction Optimization : Adjust stoichiometry of formaldehyde and amine components to minimize side products .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Purification : Employ gradient column chromatography or recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .
  • Statistical Design of Experiments (DoE) : Use factorial design to test variables like temperature, pH, and reaction time for robustness .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for pyrimidine coupling .
  • Reaction Path Search Algorithms : Apply tools like GRRM or AFIR to explore alternative mechanisms (e.g., nucleophilic substitution vs. condensation) .
  • Machine Learning : Train models on existing aryl amine synthesis data to predict optimal catalysts (e.g., Pd/Cu systems) for pyrimidine functionalization .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-piperidinyl amine hydrochlorides) to identify expected peaks .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons in NMR analysis .
  • High-Resolution MS : Resolve mass discrepancies caused by chloride counterion interactions .
  • Collaborative Analysis : Submit data to open-access spectral databases (e.g., NMRShiftDB) for peer validation .

Q. What strategies can mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :

  • Stability Testing : Monitor degradation under varying storage conditions (-20°C vs. ambient) using accelerated aging studies .
  • Impurity Profiling : Track byproducts (e.g., deaminated derivatives) via LC-MS and correlate with bioactivity .
  • Standardized Protocols : Adopt ICReDD’s feedback loop model, where experimental data refine computational predictions for consistent synthesis .

Data Contradiction and Mechanistic Analysis

Q. How to resolve discrepancies in receptor-binding assays for this compound across different labs?

  • Methodological Answer :

  • Inter-Lab Calibration : Use shared reference standards (e.g., [4-(aminomethyl)piperidin-1-yl]methanone dihydrochloride) to normalize assay conditions .
  • Blind Re-Testing : Repeat assays with anonymized samples to eliminate bias .
  • Meta-Analysis : Apply comparative frameworks (e.g., IC₅₀ confidence intervals) to statistically reconcile outliers .

Q. What mechanistic insights explain this compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs) to identify key binding residues .
  • SAR Studies : Synthesize analogs (e.g., methyl/pyridyl substitutions) to map structure-activity relationships .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure binding rates and differentiate competitive vs. allosteric effects .

Experimental Design and Validation

Q. How to design a rigorous in vitro/in vivo toxicity profile for this compound?

  • Methodological Answer :

  • Tiered Testing : Start with Ames tests for mutagenicity, followed by zebrafish embryo assays for developmental toxicity .
  • Dose-Response Curves : Use Hill equation modeling to establish NOAEL (No Observable Adverse Effect Level) .
  • Histopathological Correlation : Compare toxicity markers (e.g., liver enzyme levels) across species to validate translatability .

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